molecular formula C17H16N2O5 B11562148 (2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11562148
M. Wt: 328.32 g/mol
InChI Key: FJNHKGPBJMXUHR-VQHVLOKHSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a prop-2-enamide backbone with two distinct aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3-nitroaniline.

    Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting or activating their function. The presence of methoxy and nitro groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

  • (2E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide
  • (2E)-3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
  • (2E)-3-(3,4-dimethoxyphenyl)-N-(3-chlorophenyl)prop-2-enamide

Comparison:

  • The presence of different substituents on the aromatic rings can significantly alter the compound’s chemical and biological properties.
  • The nitro group in (2E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide contributes to its unique reactivity and potential applications compared to its analogs.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H16N2O5/c1-23-15-8-6-12(10-16(15)24-2)7-9-17(20)18-13-4-3-5-14(11-13)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-7+

InChI Key

FJNHKGPBJMXUHR-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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